(S)-2-Methyl-1-(pyrimidin-2-yl)propan-1-amine
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Overview
Description
(1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyrimidine ring attached to a propan-1-amine backbone, with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine and 2-methylpropan-1-amine.
Formation of Intermediate: The pyrimidine ring is functionalized to introduce a suitable leaving group, such as a halide or tosylate.
Nucleophilic Substitution: The functionalized pyrimidine undergoes nucleophilic substitution with 2-methylpropan-1-amine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for (1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
(1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
(1R)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-methyl-1-(pyrimidin-4-yl)propan-1-amine: A structural isomer with the pyrimidine ring attached at a different position.
2-methyl-1-(pyridine-2-yl)propan-1-amine: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: (1S)-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1S)-2-methyl-1-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6(2)7(9)8-10-4-3-5-11-8/h3-7H,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
PLTGRAOTNQWROS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CC=N1)N |
Canonical SMILES |
CC(C)C(C1=NC=CC=N1)N |
Origin of Product |
United States |
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